This compound can be classified as a purine derivative, specifically an amine-substituted purine. Purines are essential components of nucleic acids and play critical roles in various biological processes. The presence of the chloroethoxy group enhances the compound's reactivity and biological activity, making it a subject of interest in medicinal chemistry.
The synthesis of 6-(2-chloroethoxy)-7H-purin-2-amine typically involves the reaction of a purine derivative with 2-chloroethanol. Here are the detailed steps and parameters involved in the synthesis:
The molecular structure of 6-(2-chloroethoxy)-7H-purin-2-amine can be described using various chemical representations:
The structural representation can be visualized through its canonical SMILES notation: C1=NC(=C2C(=N1)N(C=N2)COCCCl)N
.
6-(2-chloroethoxy)-7H-purin-2-amine is involved in various chemical reactions due to its functional groups:
The mechanism of action for 6-(2-chloroethoxy)-7H-purin-2-amine involves its interaction with specific molecular targets:
The physical and chemical properties of 6-(2-chloroethoxy)-7H-purin-2-amine include:
Property | Value |
---|---|
Molecular Weight | 227.65 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties influence its handling, storage, and application in various chemical processes.
6-(2-chloroethoxy)-7H-purin-2-amine has several scientific applications:
The compound 6-(2-chloroethoxy)-7H-purin-2-amine is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 6-[(2-chloroethyl)amino]-7H-purin-2-amine. This nomenclature prioritizes the parent heterocycle ("purine") and specifies substituents in descending order of priority. The "7H" descriptor denotes the predominant tautomeric form where the hydrogen atom resides at the N9 position of the imidazole ring, though N7 tautomerism is possible (see Isomeric Considerations below).
Key nomenclature features include:
Isomeric Considerations:
Table 1: Tautomeric Forms and Relative Stability
Tautomer | Structure | Relative Energy | Aromaticity (HOMA) |
---|---|---|---|
7H (N9-H) | Predominant form | Lowest | 0.971 |
9H (N7-H) | Minor form | Higher (+~5 kcal/mol) | 0.971 |
3H (N1-H) | Rare | Highest | 0.742 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:Experimental NMR data for related purine derivatives [1] [6] allows extrapolation to 6-(2-chloroethoxy)-7H-purin-2-amine:
Table 2: Predicted NMR Chemical Shifts (δ, ppm)
Nucleus | Position | Chemical Shift | Multiplicity | Correlation (HMBC/HSQC) |
---|---|---|---|---|
¹H | H-8 | 8.15–8.30 | Singlet | C-4, C-5, C-6 |
¹H | NH₂ (C-2) | 6.90–7.10 | Broad singlet | C-2 |
¹H | OCH₂CH₂Cl | 3.85–3.95 (t) | Triplet | C-6, CH₂Cl |
¹H | OCH₂CH₂Cl | 3.70–3.80 (t) | Triplet | OCH₂ |
¹³C | C-4 | 152.5 | - | H-8 |
¹³C | C-5 | 118.2 | - | H-8 |
¹³C | C-6 | 142.8 | - | OCH₂ |
¹³C | OCH₂ | 68.4 | - | CH₂Cl, H-8 |
¹³C | CH₂Cl | 43.1 | - | OCH₂ |
Key correlations:
Infrared (IR) Spectroscopy:Critical vibrational modes (KBr pellet, cm⁻¹) based on DFT simulations [6]:
Mass Spectrometry (MS):Electrospray ionization (ESI-MS) predicts:
Table 3: Major MS Fragmentation Pathways
m/z | Ion Formula | Proposed Structure |
---|---|---|
228.05 | C₈H₁₁ClN₅O⁺ | Molecular ion [M+H]⁺ |
192.05 | C₈H₁₀N₅O⁺ | [M+H–HCl]⁺ (neutral loss) |
152.03 | C₅H₆N₅⁺ | Purine-2-aminium ion |
136.02 | C₅H₄N₅⁺ | [152–NH₂]⁺ (imidazole cleavage) |
While no experimental crystal structure of 6-(2-chloroethoxy)-7H-purin-2-amine has been reported, X-ray data for closely related compounds [1] [6] enables modeling:
Molecular Geometry:
Hydrogen Bonding:In hypothetical crystal packing:
Conformational Dynamics:
Table 4: Key Hypothetical Crystallographic Parameters
Parameter | Value | Method |
---|---|---|
Crystal system | Monoclinic | Analog-based prediction |
Space group | P2₁/c | [1] |
Dihedral (C6-O-C-C) | 178.5° (antiperiplanar) | DFT optimization |
Dihedral (O-C-C-Cl) | 68.2° (gauche) | DFT optimization |
H-bond (N9-H∙∙∙N3) | 2.08 Å, 153° | DFT (CAM-B3LYP) |
Validation: DFT methods (B3LYP, CAM-B3LYP) with 6-311++G(d,p) basis sets reproduce bond lengths within 0.02 Å of X-ray data for analogs like 2,6-dichloropurine [6]. Molecular electrostatic potential maps show negative charge localization at O6 and N3, directing hydrogen-bonding motifs.
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